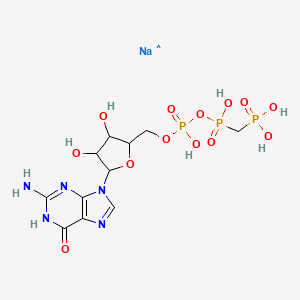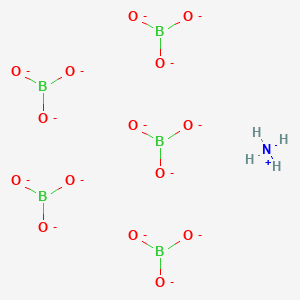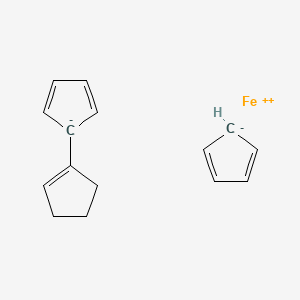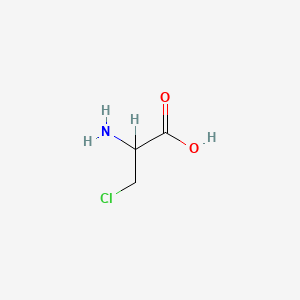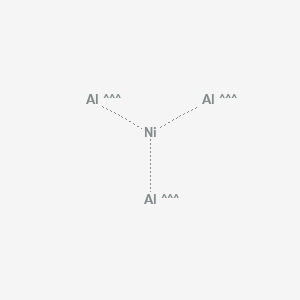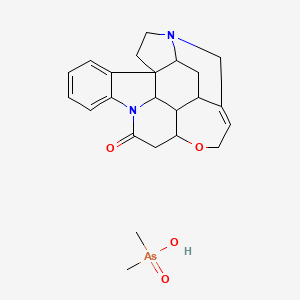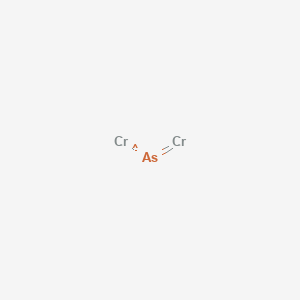
Chromium arsenide
説明
Synthesis Analysis
The synthesis of chromium arsenide involves oxidative addition reactions of chromium(II) with pnictogen atoms, leading to the formation of compounds like chromium(IV) phosphide and chromium(III) arsenide. For instance, chromium(II) chloride reacts with lithium pentamethylcyclopentadienide and LiE(SiMe3)2 (E = P or As) to yield a heterocubane chromium phosphide or a chromium arsenide cage, respectively. These reactions highlight the versatile chemistry of chromium in accommodating different oxidation states and forming complex structures with arsenic (Reisinger et al., 2014).
Molecular Structure Analysis
Chromium arsenide exhibits varied molecular structures, from simple binary compounds to complex heterocubane and cage structures. The structural diversity is evidenced by compounds such as [(η5-CpCr)(μ3-As)]4 and [(η5-CpCr)3(μ3-As)2], which are determined by X-ray crystallography. These structures demonstrate the ability of chromium to form multi-centered bonds with arsenic, leading to fascinating geometries and showcasing the compound's structural versatility (Reisinger et al., 2014).
Chemical Reactions and Properties
The chemistry of chromium arsenide is marked by its redox behavior, where chromium can exist in multiple oxidation states. Chromium arsenides participate in surface reactions significant in environmental contexts, such as the redox cycling between Cr(III) and Cr(VI), influencing their toxicity, mobility, and bioavailability. These redox properties are crucial for understanding the environmental fate of chromium arsenide compounds (Fendorf, 1995).
Physical Properties Analysis
The physical properties of chromium arsenide, including its magnetic and electronic characteristics, are deeply influenced by its crystal structure and the oxidation state of chromium. For example, certain chromium arsenides exhibit ground states with specific magnetic moments, as determined through magnetic susceptibility and magnetization measurements. These properties are rationalized by considering the electronic structure and chromium–chromium bonding, which are integral for applications in spintronics and magnetic materials (Reisinger et al., 2014).
科学的研究の応用
Determination of Chromium in Gallium Arsenide : A method for determining chromium in gallium arsenide was developed, which is crucial for understanding the material properties in semiconductor applications. This method is based on the catalytic current produced by nitrate in the electrolytic reduction of the chromium(VI)-diethylenetriaminepentaacetate complex (Lanza & Taddia, 1984).
Chromium Doping in Gallium Arsenide : Chromium doping is commonly employed to achieve high resistivity semi-insulating gallium arsenide, a critical property for semiconductor devices. The effective segregation coefficient of chromium in gallium arsenide crystals was investigated, providing valuable insights for manufacturing processes (Brozel, Tuck, Rumsby, & Ware, 1982).
Electronic and Structural Properties of Chromium Arsenide : A first-principles study explored the structural, magnetic, and electronic properties of chromium arsenide in various crystal structures, which is significant for real-world applications in areas like spintronics and material science (Wang, Zhang, & Liu, 2015).
Precipitation in Gallium Arsenide Doped with Chromium : The precipitation processes in gallium arsenide doped with chromium were investigated using transmission electron microscopy. This study is vital for understanding the microstructural changes and properties of chromium-doped gallium arsenide (Bochkareva, Maksimov, & Sokolov, 1982).
Chromium-Doped Gallium Arsenide in Cathodoluminescence : The cathodoluminescence spectrum from chromium-doped gallium arsenide was studied, revealing complex structures and energy transitions that are essential for understanding the luminescent properties of these materials (Lightowlers & Penchina, 1978).
Safety And Hazards
将来の方向性
特性
InChI |
InChI=1S/As.2Cr | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNAMCOKKZMLMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cr].[Cr]=[As] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsCr2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.914 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromium arsenide | |
CAS RN |
12254-85-2 | |
| Record name | Dichromium arsenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




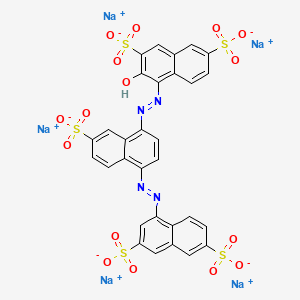
![5-[(7-Amino-1-hydroxy-3-sodiooxysulfonyl-2-naphthalenyl)azo]-8-[[4-(phenylazo)-6-sodiooxysulfonyl-1-naphthalenyl]azo]-2-naphthalenesulfonic acid sodium salt](/img/structure/B1143627.png)
